![molecular formula C22H16BNO2 B12952896 (5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid](/img/structure/B12952896.png)
(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid is an organic compound containing boron. It is characterized by its white to pale yellow crystalline appearance and high solubility in most organic solvents such as dimethyl sulfoxide and acetonitrile . This compound is widely used in organic synthesis, particularly as a boron reagent and catalyst in various reactions.
Vorbereitungsmethoden
The synthesis of (5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid can be achieved through the reaction of boronic acid with the corresponding organic molecule under controlled conditions to ensure high yield and purity . One common method involves the hydroboration of alkenes or alkynes, which is a rapid process that adds a B-H bond over the unsaturated carbon-carbon bond . Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to optimize yield and minimize impurities.
Analyse Chemischer Reaktionen
(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Wissenschaftliche Forschungsanwendungen
(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid has a wide range of applications in scientific research:
Biology: This compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic potential.
Industry: It is used in the production of advanced materials, including polymers and electronic materials.
Wirkmechanismus
The mechanism of action of (5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium-halide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium, forming a palladium-organic complex.
Reductive Elimination: The palladium-organic complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid is unique due to its specific structure and reactivity. Similar compounds include:
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid: A closely related compound with a different substitution pattern on the carbazole ring.
Pinacol boronic esters: These are also used in coupling reactions but have different reactivity and stability profiles.
This compound’s unique structure allows for specific interactions in chemical reactions, making it a valuable tool in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C22H16BNO2 |
|---|---|
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
(5-phenylbenzo[b]carbazol-1-yl)boronic acid |
InChI |
InChI=1S/C22H16BNO2/c25-23(26)19-11-6-12-20-22(19)18-13-15-7-4-5-8-16(15)14-21(18)24(20)17-9-2-1-3-10-17/h1-14,25-26H |
InChI-Schlüssel |
ZTVSWHLPEGBJIB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C(=CC=C1)N(C3=CC4=CC=CC=C4C=C32)C5=CC=CC=C5)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-](/img/structure/B12952817.png)

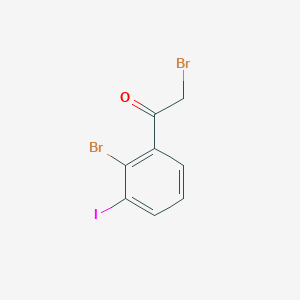
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde](/img/structure/B12952839.png)
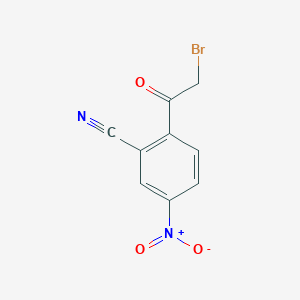
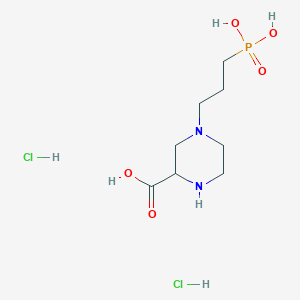
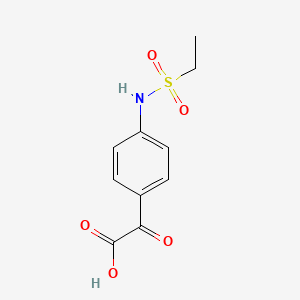
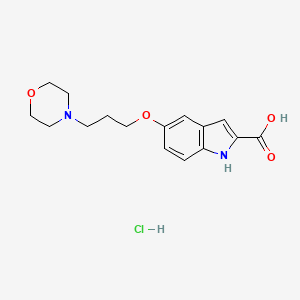
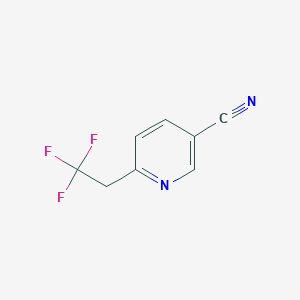
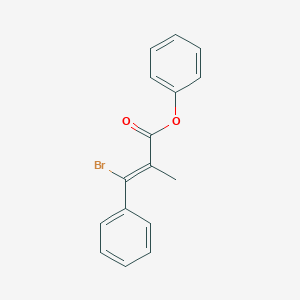
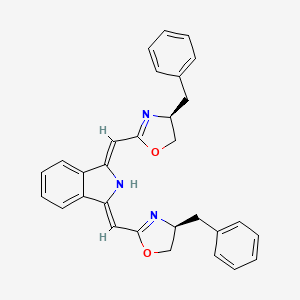

![3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B12952903.png)

